2-amino-4-(5-methyl-2-furyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-amino-4-(5-methyl-2-furyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. This method allows for the efficient construction of the compound by reacting aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate . Industrial production methods may involve scaling up this MCR approach with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-amino-4-(5-methyl-2-furyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-amino-4-(5-methyl-2-furyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-(5-methyl-2-furyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
2-amino-4-(5-methyl-2-furyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile can be compared with other similar compounds, such as:
- 2-amino-4-(2-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- 2-amino-4-(5-methyl-2-thienyl)-4H-1,2,4-triazole-3-thiol
These compounds share similar structural motifs but differ in specific functional groups or heterocyclic rings, which can influence their chemical reactivity and biological activities .
Properties
Molecular Formula |
C18H12N2O3S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-amino-4-(5-methylfuran-2-yl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C18H12N2O3S/c1-9-6-7-12(22-9)14-11(8-19)17(20)23-16-10-4-2-3-5-13(10)24-18(21)15(14)16/h2-7,14H,20H2,1H3 |
InChI Key |
SFVXYFPOILDKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(OC3=C2C(=O)SC4=CC=CC=C43)N)C#N |
Origin of Product |
United States |
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